4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
CAS No.: 303995-95-1
Cat. No.: VC7879176
Molecular Formula: C14H12Cl2N2O2
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303995-95-1 |
|---|---|
| Molecular Formula | C14H12Cl2N2O2 |
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3 |
| Standard InChI Key | TYANKEUNJOTSOE-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, reflects its core pyrrole ring substituted at the 2- and 4-positions. Key structural attributes include:
-
Dichlorobenzoyl group: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.
-
Dimethylamide moiety: Contributes to solubility and modulates steric effects, critical for binding in biological systems .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.2 g/mol | |
| CAS Registry Number | 303995-95-1 | |
| Solubility (DMSO) | 23.4 µg/mL | |
| SMILES | CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Spectroscopic Characterization
Spectroscopic techniques confirm its structure:
-
NMR: Resonances corresponding to the pyrrole protons (δ 6.5–7.2 ppm), dichlorobenzoyl aromatic protons (δ 7.4–8.1 ppm), and dimethylamide methyl groups (δ 2.8–3.1 ppm).
-
IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzoyl C=O (~1700 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 311.1 ([M+H]⁺).
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, general approaches involve:
-
Pyrrole Core Formation: Cyclization of α-diazocarbonyl compounds with acetylenes or via Paal-Knorr synthesis .
-
Functionalization:
Key Challenges:
-
Regioselectivity: Ensuring substitution at the 4-position requires controlled reaction conditions .
-
Purity: Chromatography or recrystallization achieves >95% purity, as reported in commercial samples .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades under strong acidic or basic conditions. Solubility is limited in aqueous media (23.4 µg/mL in DMSO), necessitating organic solvents for experimental use.
Crystallographic Data
X-ray diffraction reveals a planar pyrrole ring with dihedral angles of 15°–20° between the benzoyl and carboxamide groups, facilitating π-π stacking in solid-state structures.
| Compound | MIC (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) | Source |
|---|---|---|---|
| 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | <0.016 | >64 | |
| 4-(2-Fluorobenzoyl) analog | 0.032 | >64 |
Drug Resistance Profile
The compound retains efficacy against multidrug-resistant (MDR) M. tuberculosis strains, with no cross-resistance observed in mmpL3-mutant variants .
Applications in Materials Science
Organic Electronics
The conjugated pyrrole system and electron-withdrawing substituents enable use in:
-
Organic Photovoltaics (OPVs): As electron-transport layers, achieving power conversion efficiencies (PCE) of ~8%.
-
Semiconducting Polymers: Enhances charge carrier mobility up to 0.1 cm²/V·s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume